

A Comparative Guide to the Structure-Activity Relationship of 2-Mercapto-Thienopyrimidine Analogs

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Compound of Interest

Compound Name: 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one

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The thienopyrimidine scaffold, a fusion of thiophene and pyrimidine rings, represents a privileged structure in medicinal chemistry due to its structural similarity to purine bases.^{[1][2]} This mimicry allows thienopyrimidine derivatives to interact with a wide array of biological targets, including enzymes and receptors, making them a focal point in the quest for novel therapeutic agents.^[1] Among these, 2-mercapto-thienopyrimidine analogs have garnered significant attention for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[3][4][5]} This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed methodologies, to aid in the rational design of more potent and selective drug candidates.

Anticancer Activity: Targeting Kinases and Cancer Cell Proliferation

Thienopyrimidine derivatives, including the 2-mercapto analogs, are well-documented as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes

often dysregulated in cancer.[6] Their ability to act as ATP-competitive inhibitors at the kinase hinge region is a key mechanism of their anticancer effects.[7]

Table 1: Anticancer Activity of 2-Mercapto-Thienopyrimidine Analogs

Compound ID	R1	R2	R3	Target Cell Line	IC50 (μM)	Reference
5b	Ethyl	H	Thiosemicarbazide	MDA-MB-231 (Breast)	2.31×10^{-4}	[5]
6a	Ethyl	H	1,3,4-thiadiazole	HepG2 (Liver)	0.99	[5]
6b	Ethyl	H	1,3,4-thiadiazole	HeLa (Cervical)	0.83	[5]
6c	Ethyl	H	1,3,4-thiadiazole	HT-29 (Colon)	0.001	[5]
1c	-	-	-	Leukemia	-	[8]
XIV	-	-	-	HCT-116 (Colon)	-	[8]

Note: A lower IC50 value indicates higher potency. The structures of compounds 1c and XIV were not fully detailed in the provided search results.

Structure-Activity Relationship Summary for Anticancer Activity:

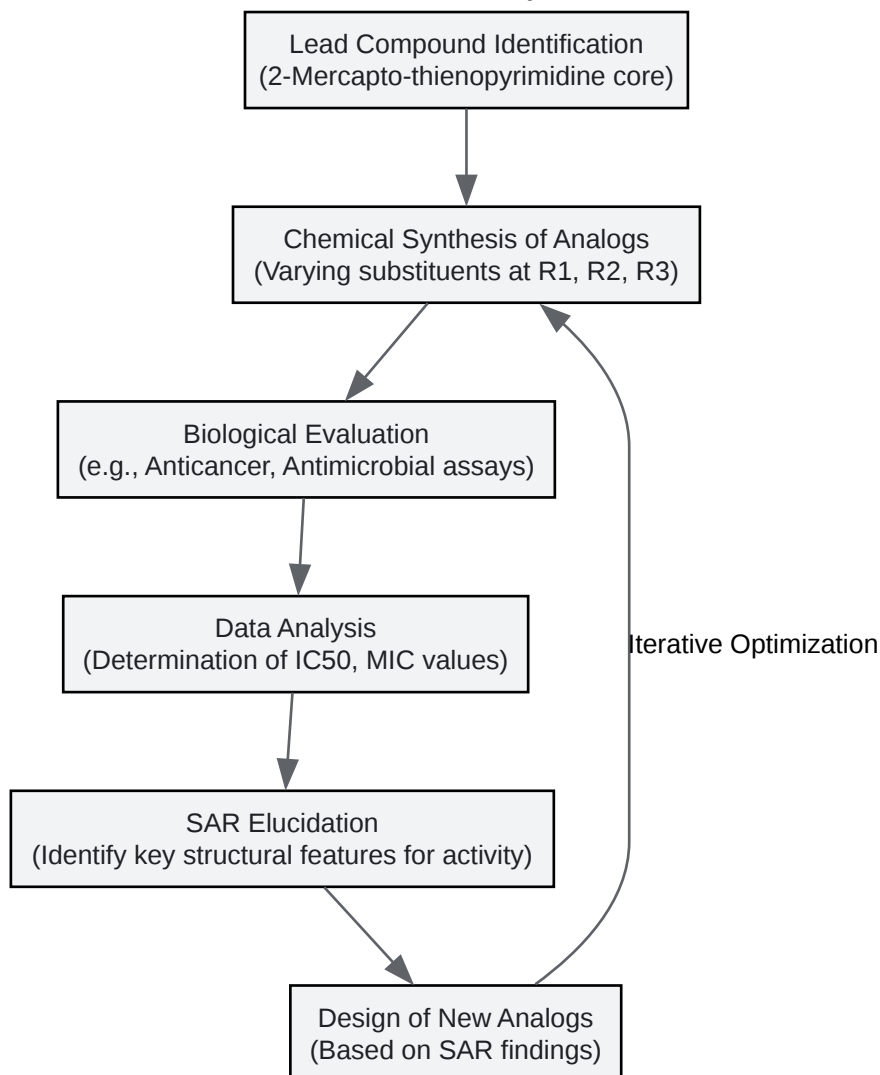
The data reveals several key structural features that influence the anticancer potency of 2-mercapto-thienopyrimidine analogs:

- Substitution at the 2-mercapto position: The nature of the substituent on the sulfur atom is critical. The introduction of thiosemicarbazide and 1,3,4-thiadiazole moieties has been shown to yield compounds with significant cytotoxicity against various cancer cell lines.[5]

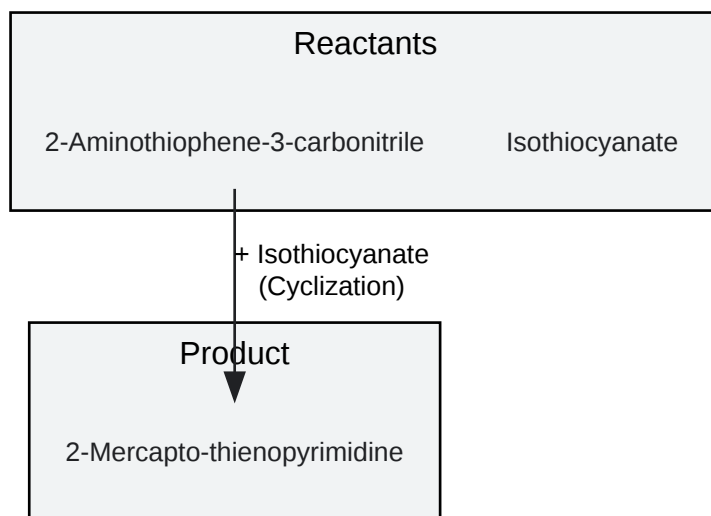
- Substitution on the pyrimidine ring: Modifications at the N3 position, such as the introduction of an ethyl group, have been explored in potent anticancer analogs.[\[5\]](#)
- Substitution on the thiophene ring: The substituents on the thiophene ring play a crucial role in modulating the activity and selectivity of these compounds.

The following diagram illustrates a generalized workflow for a structure-activity relationship study of these analogs.

Generalized SAR Study Workflow



General Synthesis of 2-Mercapto-thienopyrimidines



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